1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Description
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H7F3N2 It is a pyrazole derivative characterized by the presence of two methyl groups and a trifluoromethyl group attached to the pyrazole ring
Properties
CAS No. |
150187-15-8 |
|---|---|
Molecular Formula |
C6H8F3N3 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C6H8F3N3/c1-3-4(10)5(6(7,8)9)11-12(3)2/h10H2,1-2H3 |
InChI Key |
XACBJNVMQFEUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethyl-3-(trifluoromethyl)pyrazole with an amine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine. Research indicates that compounds containing the pyrazole ring exhibit notable activity against various bacterial and fungal strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | Mycobacterium smegmatis | 6.25 µg/mL |
| 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | Pseudomonas aeruginosa | 12.5 µg/mL |
In a study published in RSC Advances, derivatives of pyrazole were synthesized and tested for their antimicrobial properties, showing promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. This application is particularly relevant in treating chronic inflammatory diseases.
Agrochemical Applications
1. Herbicide Development
The trifluoromethyl group in the structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine enhances its lipophilicity and bioactivity, making it a potential candidate for herbicide formulation. Research has shown that similar compounds can effectively control weed species while minimizing environmental impact.
2. Pesticide Formulations
Due to its biological activity against pests, this compound is being explored for use in pesticide formulations. Its unique chemical properties allow it to target specific pest pathways without affecting non-target organisms.
Material Science Applications
1. Synthesis of Novel Materials
The reactivity of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine allows it to be used as a building block in synthesizing novel materials with desired physical properties. Researchers are investigating its use in creating polymers and coatings that exhibit enhanced durability and resistance to environmental degradation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Gümrükçüoğlu et al. synthesized several pyrazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine demonstrated significant inhibition against tested microbes, suggesting its potential as a lead compound for further development .
Case Study 2: Herbicidal Activity
In another research initiative focused on herbicide development, the efficacy of various pyrazole derivatives was assessed against common agricultural weeds. The results showed that compounds with trifluoromethyl substitutions exhibited superior herbicidal activity compared to their non-fluorinated counterparts, indicating the importance of this functional group in agrochemical applications .
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-(trifluoromethyl)pyrazole: A closely related compound with similar structural features.
1,2-Dimethyl-4-(trifluoromethyl)imidazole: Another fluorinated heterocycle with comparable properties.
Uniqueness
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS No. 150187-15-8) is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is with a molecular weight of 179.14 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which is significant for drug development.
The biological activity of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : Compounds containing the pyrazole moiety have shown inhibitory effects on several enzymes, including cyclooxygenases (COX) and phosphodiesterases (PDE). These enzymes are crucial in inflammatory pathways and signal transduction.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance its potency against tumor cells by modulating cellular signaling pathways.
Case Studies and Research Findings
Recent studies have explored the efficacy of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine in various biological contexts:
- Antitumor Activity : In vitro assays demonstrated that derivatives of pyrazole compounds possess significant anticancer properties. For instance, a derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory properties through inhibition assays targeting COX enzymes. Results indicated a dose-dependent inhibition, suggesting its utility in treating inflammatory diseases .
- Neuroprotective Effects : Emerging research suggests that pyrazole derivatives may also exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways .
Comparative Analysis
The following table summarizes the biological activities reported for 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine compared to other similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | Antitumor | 2.76 (OVXF 899) | Ovarian Cancer |
| Other Pyrazole Derivative | Antitumor | 9.27 (PXF 1752) | Mesothelioma |
| Pyrazole Analog | Anti-inflammatory | Varies | COX Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
